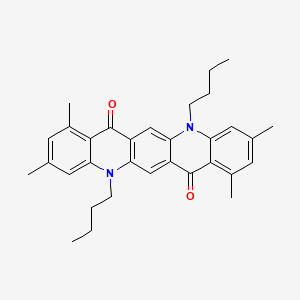

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone is an organic compound with the molecular formula C32H36N2O2. It is known for its light yellow to brown powder or crystal appearance . This compound is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the butyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various hydroquinone derivatives .

Scientific Research Applications

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used in the production of OLEDs and other electronic devices.

Mechanism of Action

The mechanism of action of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device. This enhances the efficiency and brightness of the OLEDs .

Comparison with Similar Compounds

Similar Compounds

Quinacridone: A parent compound with similar structural features but lacks the butyl and methyl groups.

5,12-Dibutylquinacridone: Similar to 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone but without the additional methyl groups.

1,3,8,10-Tetramethylquinacridone: Lacks the butyl groups present in this compound.

Uniqueness

This compound is unique due to its specific combination of butyl and methyl groups, which enhance its solubility and electronic properties. This makes it particularly suitable for use in OLEDs and other electronic applications .

Biological Activity

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone (DBTQ) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C32H36N2O2

- Appearance : Light yellow to brown powder

- CAS Number : 850815-10-0

The compound's structure includes multiple functional groups that contribute to its solubility and reactivity, making it suitable for various applications in chemistry and biology.

Biological Activity

Research indicates that DBTQ exhibits several biological activities:

1. Antimicrobial Properties

- DBTQ has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity of DBTQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

- Preliminary studies have shown that DBTQ may possess anticancer properties. It has been tested against various cancer cell lines, including breast and prostate cancer.

- Table 2: Anticancer Activity of DBTQ

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism by which DBTQ exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways:

- Antimicrobial Mechanism : DBTQ may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have explored the biological activity of DBTQ:

- Case Study 1 : A study conducted on MCF-7 breast cancer cells revealed that treatment with DBTQ resulted in a significant reduction in cell viability. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

- Case Study 2 : Research on bacterial strains showed that DBTQ could be used as a potential candidate for developing new antimicrobial agents. The study highlighted its effectiveness against multi-drug resistant strains.

Applications in Research and Industry

DBTQ's unique properties make it valuable in various fields:

- Pharmaceuticals : Due to its antimicrobial and anticancer activities, DBTQ is being investigated as a lead compound for drug development.

- Material Science : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), where it functions as an electron transport material.

Properties

IUPAC Name |

5,12-dibutyl-1,3,8,10-tetramethylquinolino[2,3-b]acridine-7,14-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O2/c1-7-9-11-33-25-17-24-26(18-23(25)31(35)29-21(5)13-19(3)15-27(29)33)34(12-10-8-2)28-16-20(4)14-22(6)30(28)32(24)36/h13-18H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSPZYKDKQUWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC(=CC(=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=C(C=C(C=C5N4CCCC)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.